![molecular formula C11H24N2 B1516946 3-(1-Azepanyl)-N-ethyl-1-propanamine CAS No. 1040690-19-4](/img/structure/B1516946.png)
3-(1-Azepanyl)-N-ethyl-1-propanamine
Overview
Description
“3-(1-Azepanyl)-1-propanamine” is a chemical compound with the linear formula C9H20N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound appears as a liquid .
Molecular Structure Analysis
The molecular weight of “3-(1-Azepanyl)-1-propanamine” is 156.273 .
Physical And Chemical Properties Analysis
The compound “3-(1-Azepanyl)-1-propanamine” appears as a liquid . More detailed physical and chemical properties are not available in the resources I found.
Scientific Research Applications
Chromatography and Mass Spectrometry
The compound is mentioned in relation to resources that make chromatography or mass spectrometry applications run efficiently and effectively. This suggests that it may be used in measuring apparatus needed for chromatography or in sample manipulation during mass spectrometry .
Life Sciences Laboratory Equipment
Another mention is related to life sciences lab equipment, indicating that the compound might be used in cell biology, genomics, proteomics, or other related fields .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(1-Azepanyl)-N-ethyl-1-propanamine are currently unknown. This compound is a specialty product for proteomics research . More research is needed to identify its specific targets and their roles.
Biochemical Pathways
As a specialty product for proteomics research , it may be involved in protein-related pathways
Result of Action
As a specialty product for proteomics research , it may have effects on protein structure or function, but specific effects are yet to be determined.
properties
IUPAC Name |
3-(azepan-1-yl)-N-ethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-12-8-7-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHMZYAYEFBPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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